

# Assessing the selectivity of SH1573 for mIDH2 over wtIDH2/mIDH1

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SH1573

Cat. No.: B15575963

[Get Quote](#)

## SH1573: A Potent and Selective Inhibitor of Mutant IDH2

A comprehensive analysis of **SH1573**'s selectivity for mutant isocitrate dehydrogenase 2 (mIDH2) over its wild-type counterpart (wtIDH2) and the related mutant IDH1 (mIDH1) reveals its potential as a targeted therapeutic agent. This guide provides a detailed comparison of **SH1573** with other relevant inhibitors, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.

**SH1573** is a novel, orally active small-molecule inhibitor designed to target mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme.<sup>[1][2]</sup> Specifically, it has demonstrated strong and selective inhibitory activity against the mIDH2 R140Q protein, a common mutation found in various cancers, including acute myeloid leukemia (AML).<sup>[1][3]</sup> The therapeutic rationale behind inhibiting mIDH2 lies in its gain-of-function neomorphic activity, which leads to the aberrant production of the oncometabolite D-2-hydroxyglutarate (2-HG).<sup>[1][4]</sup> Elevated levels of 2-HG are implicated in epigenetic dysregulation and a block in cellular differentiation, contributing to tumorigenesis.<sup>[5][6]</sup> **SH1573** effectively reduces the production of 2-HG in both cellular and animal models, thereby promoting the differentiation of cancer cells.<sup>[1]</sup>

## Comparative Selectivity Profile of SH1573

The selectivity of an enzyme inhibitor is a critical determinant of its therapeutic index, minimizing off-target effects. **SH1573** exhibits a highly selective inhibition profile for mIDH2

over wtIDH2 and mIDH1.

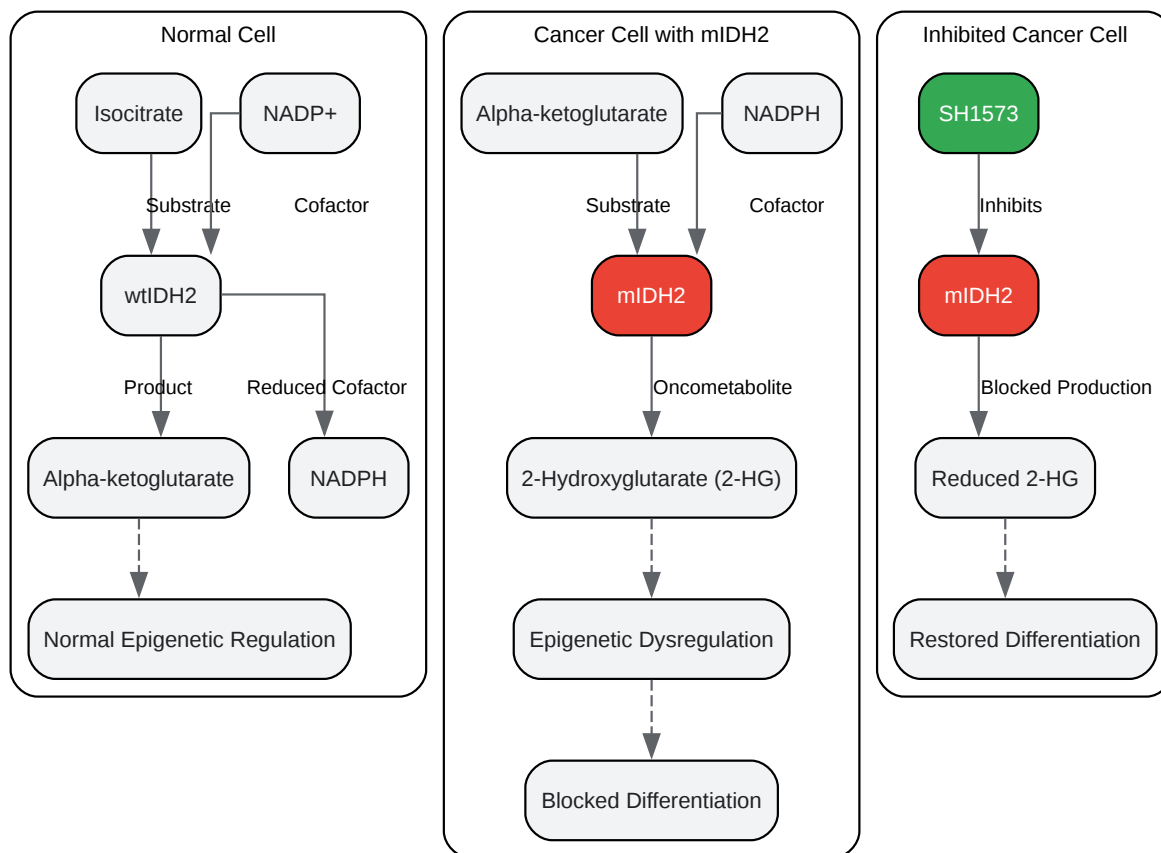
Compound	Target	IC50 (nM)	Selectivity (Fold) vs. mIDH2 R140Q
SH1573	mIDH2 R140Q	4.78[1]	-
mIDH2 R172K	14.05[1]	0.34	
wtIDH2	196.2[1]	41.0	
mIDH1 R132H	>100,000[1]	>20,920	
wtIDH1	>100,000[1]	>20,920	
Enasidenib (AG-221)	mIDH2 R140Q	100[7][8]	-
mIDH2 R172K	400[7]	0.25	
wtIDH2	1,800[8]	18.0	
mIDH1 R132H	48,400[8]	484	
wtIDH1	450[8]	4.5	
Ivosidenib (AG-120)	mIDH1 R132H	12[9]	N/A
wtIDH1	24-71[10]	N/A	

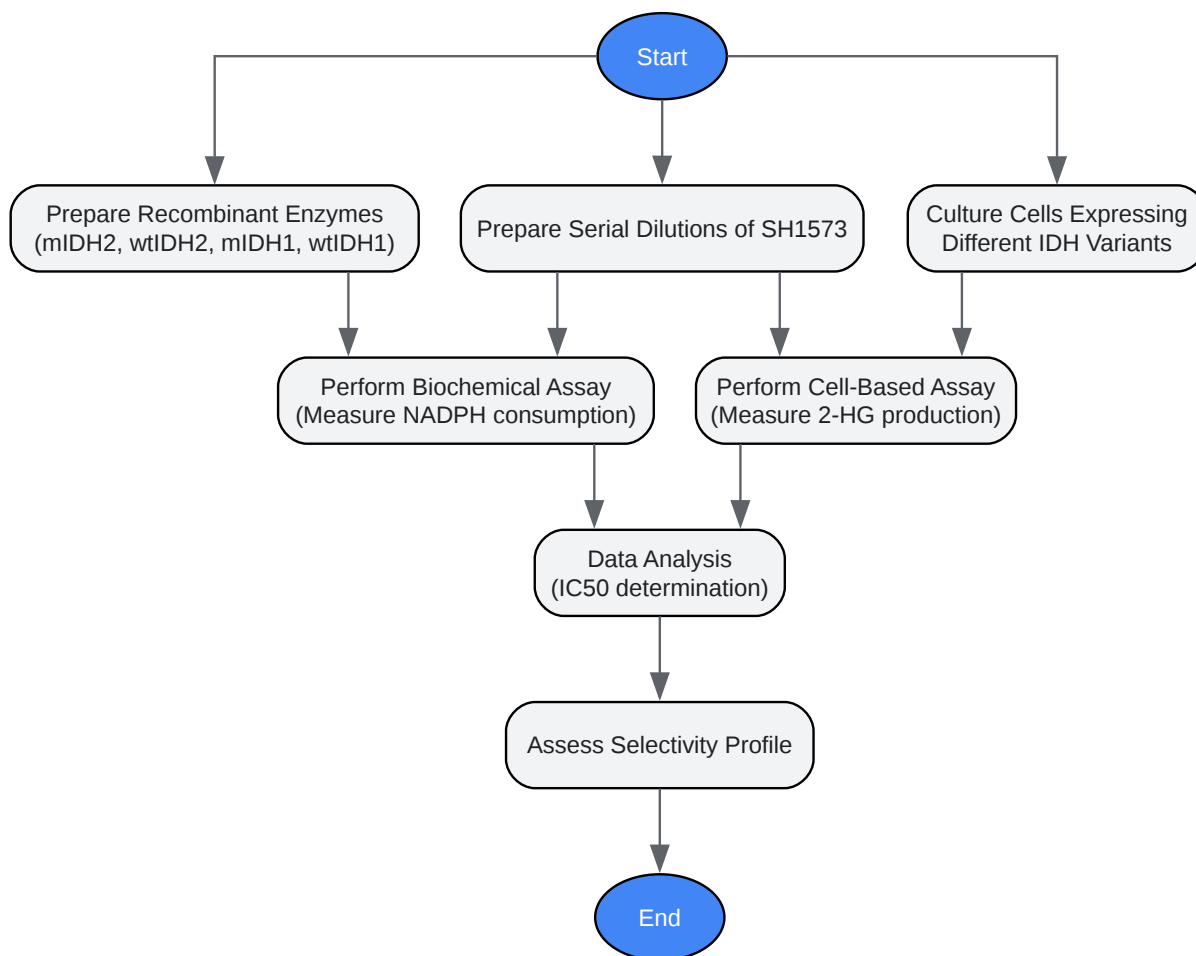
Note: A higher fold selectivity indicates greater specificity for the target enzyme.

As the data illustrates, **SH1573** is significantly more potent against the mIDH2 R140Q mutant than Enasidenib (AG-221), a clinically approved mIDH2 inhibitor.[8] Furthermore, **SH1573** displays remarkable selectivity, with no significant inhibition of mIDH1 and wtIDH1 observed even at high concentrations.[1] Ivosidenib (AG-120), an mIDH1 inhibitor, is included for comparative purposes to highlight the distinct selectivity profiles of these targeted therapies.[9][11]

## Mechanism of Action and Experimental Workflow

The following diagrams illustrate the signaling pathway of IDH2 and the experimental workflow for assessing inhibitor selectivity.





[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Preclinical efficacy against acute myeloid leukaemia of SH1573, a novel mutant IDH2 inhibitor approved for clinical trials in China - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. [medchemexpress.com](https://medchemexpress.com) [[medchemexpress.com](https://medchemexpress.com)]

- 3. SH1573 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical efficacy against acute myeloid leukaemia of SH1573, a novel mutant IDH2 inhibitor approved for clinical trials in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Looking Beyond the Surface: Olutasidenib and Ivosidenib for Treatment of mIDH1 Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. axonmedchem.com [axonmedchem.com]
- To cite this document: BenchChem. [Assessing the selectivity of SH1573 for mIDH2 over wtIDH2/mIDH1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575963#assessing-the-selectivity-of-sh1573-for-midh2-over-wtidh2-midh1]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)